(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
(3S)-6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
IRILIZGMAOTYIM-MRVPVSSYSA-N |
Isomeric SMILES |
CSC1=CC2=C(C=C1)[C@@H](CO2)N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents under specific conditions to introduce the methylthio group at the desired position on the benzo[b]furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of amine derivatives.
Scientific Research Applications
(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Discussion
- Reactivity : The methylthio group’s nucleophilicity makes it a candidate for further functionalization (e.g., oxidation to sulfone derivatives).
- Thermodynamic Stability : Dihydrobenzofuran scaffolds with -SCH₃ exhibit lower melting points (~80–100°C estimated) compared to halogenated analogs (~120–150°C) due to reduced molecular symmetry .
- Drug Design : The (3S)-configuration and -SCH₃ substituent could improve selectivity in protease inhibitors or kinase modulators, as seen in related benzofuran-based therapeutics .
Biological Activity
(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a heterocyclic compound belonging to the benzofuran family. Its structure includes a methylthio group at the 6th position and an amine group at the 3rd position of the dihydrobenzo[B]furan framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₉H₁₁NOS
- Molecular Weight : Approximately 181.26 g/mol
- IUPAC Name : (3S)-6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.
- Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. This effect is likely due to its ability to modulate signaling pathways associated with cell survival and death.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated a dose-dependent response .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethyl-2,3-dihydrobenzo[B]furan | Ethyl group at the 6th position | Lacks an amine group at the 3rd position |
| 5-Methylthio-2,3-dihydrobenzo[B]furan | Methylthio group at the 5th position | Different substitution pattern |
| (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine | Different stereochemistry | Variation in stereochemistry affects properties |
This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
